5-(Piperidin-1-yl)nicotinic acid
CAS No.: 878742-33-7
Cat. No.: VC2514456
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 878742-33-7 |
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Molecular Formula | C11H14N2O2 |
Molecular Weight | 206.24 g/mol |
IUPAC Name | 5-piperidin-1-ylpyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C11H14N2O2/c14-11(15)9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2,(H,14,15) |
Standard InChI Key | UWDWYCKLOPCIOM-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2=CN=CC(=C2)C(=O)O |
Canonical SMILES | C1CCN(CC1)C2=CN=CC(=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
5-(Piperidin-1-yl)nicotinic acid features a pyridine ring with a carboxylic acid group at the 3-position and a piperidine ring attached at the 5-position. This arrangement creates a molecule with multiple functional sites:
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A basic nitrogen in the pyridine ring
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A basic tertiary amine within the piperidine ring
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An acidic carboxylic group at position 3 of the pyridine
Physicochemical Properties
Based on the properties of similar compounds, we can infer the following physicochemical characteristics for 5-(Piperidin-1-yl)nicotinic acid:
Property | Predicted Characteristic |
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Molecular Formula | C11H14N2O2 |
Molecular Weight | Approximately 206.24 g/mol |
Physical State | Likely a crystalline solid at room temperature |
Solubility | Potentially soluble in polar organic solvents; limited water solubility in neutral form; increased water solubility in acidic or basic conditions |
Acid-Base Properties | Amphoteric due to the presence of both acidic (carboxylic) and basic (piperidine) groups |
Hydrogen Bonding | Multiple hydrogen bond acceptor sites (pyridine nitrogen, piperidine nitrogen, carboxyl oxygen atoms) and donor site (carboxylic acid) |
Like other pyridine derivatives, 5-(Piperidin-1-yl)nicotinic acid may exist in tautomeric forms and could potentially be isolated in optically active or racemic forms depending on synthesis methods .
Synthesis Approaches
Nucleophilic Aromatic Substitution
A likely synthetic route would involve nucleophilic aromatic substitution between a 5-halogenated nicotinic acid (typically 5-bromonicotinic acid or 5-chloronicotinic acid) and piperidine. This reaction typically requires:
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Elevated temperatures
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Potential use of catalysts (copper or palladium-based)
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Basic conditions to neutralize the hydrogen halide byproduct
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, represent another potential synthetic approach:
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Reaction between 5-bromonicotinic acid and piperidine
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Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)
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Suitable ligand (e.g., BINAP, XPhos)
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Base (e.g., Cs2CO3, t-BuONa)
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Anhydrous conditions in an appropriate solvent
Functionalization of Pre-existing Scaffolds
Similar to the synthesis described for related compounds, the target molecule could be synthesized through the functionalization of pre-existing scaffolds:
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Starting with appropriate pyridine derivatives
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Sequential introduction of functional groups
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Protection-deprotection strategies for the carboxylic acid if needed
Purification and Characterization
Based on approaches used for related compounds, purification and characterization of 5-(Piperidin-1-yl)nicotinic acid would likely involve:
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Recrystallization from appropriate solvents
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Column chromatography
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Characterization by NMR spectroscopy (1H and 13C)
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Infrared spectroscopy to confirm functional groups
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Mass spectrometry for molecular weight confirmation
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Elemental analysis
Similar compounds have been characterized using 1H-NMR, with distinctive signals for the pyridine protons, the methylene protons of the piperidine ring, and the exchangeable proton of the carboxylic acid group .
Biological and Pharmacological Properties
Antimicrobial Activity
Related nicotinic acid derivatives have demonstrated significant antimicrobial properties. For instance, 6-phenylnicotinohydrazide derivatives have shown activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values as low as 3.90 μg/mL . The presence of the piperidine moiety in 5-(Piperidin-1-yl)nicotinic acid might confer similar antimicrobial potential.
Receptor Interactions
Structurally related pyridine analogues have been identified as potent and selective P2Y12 receptor antagonists . The P2Y12 receptor is an important target in antiplatelet therapy. The structural similarity suggests that 5-(Piperidin-1-yl)nicotinic acid might have affinity for certain receptors, potentially including P2Y12 or other related receptors.
Structure-Activity Relationships
The biological activity of 5-(Piperidin-1-yl)nicotinic acid would likely be influenced by key structural features:
Studies of related compounds suggest that incorporation of specific substituents (such as chloro or methoxy groups) can significantly enhance antimicrobial activity , indicating that similar modifications to 5-(Piperidin-1-yl)nicotinic acid might yield derivatives with enhanced biological properties.
Research Applications
Drug Development Scaffold
The dual functionality of 5-(Piperidin-1-yl)nicotinic acid makes it a potentially valuable scaffold for medicinal chemistry:
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The carboxylic acid group provides a handle for further functionalization through amide or ester formation
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The piperidine ring offers a site for additional substitution
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The pyridine core provides rigidity and potential for specific targeting
Antimicrobial Development
Given the reported antimicrobial activities of related nicotinic acid derivatives, 5-(Piperidin-1-yl)nicotinic acid could serve as a starting point for developing new antimicrobial agents, particularly against resistant strains .
Receptor Modulators
The structural similarities with known receptor ligands suggest potential applications in developing drugs targeting specific receptors, particularly those involved in neurological or cardiovascular functions .
Building Block for Complex Molecules
5-(Piperidin-1-yl)nicotinic acid can serve as an advanced intermediate in the synthesis of more complex molecules with potential biological activities, including:
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Extended heterocyclic systems
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Peptide-like conjugates
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Labeled compounds for biochemical studies
Functionalized Materials
The functional groups present in 5-(Piperidin-1-yl)nicotinic acid could allow for incorporation into polymeric materials or surface modifications, potentially creating biomaterials with specific properties.
Comparative Analysis
Comparison with Structurally Related Compounds
The following table compares 5-(Piperidin-1-yl)nicotinic acid with structurally related compounds described in the literature:
Structure-Property Relationships
Analysis of the available data suggests several structure-property relationships relevant to 5-(Piperidin-1-yl)nicotinic acid:
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The position of the carboxylic acid group on the pyridine ring significantly influences the compound's acidity and hydrogen bonding capabilities, which in turn affects biological activity .
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The position of nitrogen-containing substituents (like piperidine) on the pyridine ring affects electron distribution, potentially altering binding affinity to biological targets .
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The introduction of lipophilic groups (such as chloro or methoxy substituents) to similar scaffolds has been shown to enhance antimicrobial activity, suggesting potential modification strategies for 5-(Piperidin-1-yl)nicotinic acid .
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The presence of the basic piperidine nitrogen likely contributes to solubility in acidic environments and may facilitate interactions with acidic binding sites in biological targets.
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